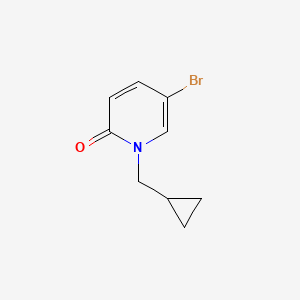

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Overview

Description

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: is a brominated heterocyclic organic compound It features a bromine atom and a cyclopropylmethyl group attached to a dihydropyridin-2-one core

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1,2-dihydropyridin-2-one as the core structure.

Bromination: Bromination of the dihydropyridin-2-one core is achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).

Cyclopropylmethyl Introduction: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide.

Industrial Production Methods:

Batch Process: Industrial production often employs a batch process where the reactions are carried out in large reactors.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

Oxidation: Oxidation reactions can convert the dihydropyridin-2-one core to its corresponding pyridin-2-one derivative.

Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a non-brominated analog.

Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Pyridin-2-one derivatives.

Reduction Products: Non-brominated analogs.

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridinones exhibit antimicrobial properties. The presence of the bromine atom and the cyclopropyl group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

Research has suggested that compounds similar to this compound may inhibit cancer cell proliferation. Preliminary studies have indicated that such compounds can induce apoptosis in various cancer cell lines, making them potential leads for anticancer drug development.

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its unique structure allows chemists to utilize it in various synthetic pathways.

Synthesis of Other Compounds

This compound can be employed as a precursor for synthesizing more complex molecules. For instance, it can undergo nucleophilic substitution reactions to introduce different functional groups, thereby expanding its utility in creating diverse chemical entities.

Case Study 1: Antimicrobial Research

A study conducted by researchers at a leading pharmaceutical university investigated the antimicrobial efficacy of several dihydropyridinone derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a scaffold for developing new antibiotics.

Case Study 2: Anticancer Activity

In another research project focused on anticancer agents, scientists synthesized a series of derivatives based on this compound. These derivatives were tested against various cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural variations in optimizing therapeutic effects.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromine atom and cyclopropylmethyl group can influence binding affinity and selectivity towards these targets. The exact mechanism depends on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one: Similar structure but lacks the dihydropyridin-2-one core.

5-Bromo-1-(cyclopropylmethyl)pyrazin-2(1H)-one: Similar brominated structure but with a different heterocyclic core.

Uniqueness: The presence of the dihydropyridin-2-one core in 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one distinguishes it from other similar compounds, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a brominated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1114573-41-9

- Molecular Formula : C₉H₁₀BrNO

- Molecular Weight : 228.09 g/mol

- Purity : Typically around 97% .

Biological Activity Overview

The biological activities of this compound are largely derived from its structural similarity to indole derivatives, which are known for a variety of pharmacological effects. The compound's primary biological activities include:

- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication.

- Anticancer Properties : This compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Its structure suggests potential activity against various bacterial strains.

- Antidiabetic and Antimalarial Properties : Indole derivatives often display these activities, indicating a possible role for this compound in metabolic regulation and infectious disease treatment.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with multiple biological targets due to its structural characteristics:

- Receptor Binding : The compound may bind to sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .

- Inhibition of Kinases : As a potential PLK4 inhibitor, it could affect centriole duplication and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 5-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one | Pyridine derivative | Antimicrobial |

| 5-Bromo-1-(cyclopropylmethyl)pyrazin-2(1H)-one | Pyrazine derivative | Anticancer |

The presence of the dihydropyridin-2-one core in this compound is significant as it may confer unique reactivity and biological properties compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating various diseases:

- Cancer Treatment : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific kinases involved in cell cycle regulation .

- Neuroprotective Effects : Investigations into sigma receptor interactions suggest that this compound may provide neuroprotective benefits, potentially useful in treating neurological disorders .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes nucleophilic substitution due to the electron-withdrawing effects of the adjacent carbonyl group, which activates the ring for attack. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

Reaction with benzylamine in DMF at 80°C for 12 hours produces 5-(benzylamino)-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Yields typically range from 50–70%, depending on reaction conditions.

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | DMF, 80°C, 12h | 5-(Benzylamino) derivative | 65 |

| Sodium methoxide | MeOH, reflux, 6h | 5-Methoxy derivative | 58 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.

Suzuki-Miyaura Coupling:

A representative reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(dppf)Cl₂ catalysis in DME/water at 100°C for 20 hours yields 4-(2-aminobenzo[d]thiazol-6-yl)-1-(cyclopropylmethyl)pyridin-2(1H)-one with a 47% yield .

| Boronic Acid/Esters | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzo[d]thiazol-6-yl boronate | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 100 | 20 | 47 |

Oxidation of the Dihydropyridine Ring

The 1,2-dihydropyridin-2-one scaffold can be oxidized to a fully aromatic pyridinone system. Common oxidants include MnO₂ or DDQ, though specific conditions for this compound are not explicitly documented in the available literature.

Cyclopropane Ring Functionalization

The cyclopropylmethyl group may undergo ring-opening reactions under acidic or radical conditions, though such transformations are less common due to the stability of the cyclopropane ring. Limited data suggest potential for photoinduced reactions with electron-deficient alkenes.

Reaction Optimization Considerations

-

Steric Effects: The cyclopropylmethyl group introduces steric hindrance, necessitating elevated temperatures or longer reaction times for substitutions at the 5-position.

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity, while DME/water mixtures are optimal for cross-coupling .

-

Catalyst Systems: Pd(dppf)Cl₂ demonstrates efficacy in Suzuki couplings, though alternative catalysts (e.g., Pd(PPh₃)₄) may improve yields for specific substrates .

Stability and Handling

The compound requires storage at 2–8°C under inert conditions to prevent degradation . Reactions should be conducted under nitrogen or argon to avoid oxidation of the dihydropyridine ring.

Properties

IUPAC Name |

5-bromo-1-(cyclopropylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJAMRBVRNCRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.